molecular formula C19H26N2O5 B2492337 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 899730-69-9

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No.: B2492337
CAS No.: 899730-69-9
M. Wt: 362.426
InChI Key: YBWGOPQHXYPMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural features:

  • 1,4-Dioxaspiro[4.5]decan-2-ylmethyl group: This spirocyclic moiety introduces conformational rigidity, which may enhance metabolic stability and influence binding affinity in biological systems.
  • 4-Ethoxyphenyl substituent: The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring provides moderate electron-donating effects and increased lipophilicity compared to methoxy or hydroxy groups.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-2-24-15-8-6-14(7-9-15)21-18(23)17(22)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWGOPQHXYPMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide typically involves the following steps:

  • Formation of the Spirocyclic Intermediate

      Starting Material: 1,4-dioxaspiro[4.5]decan-2-ylmethanol.

      Reaction: The alcohol group is converted to a suitable leaving group (e.g., tosylate) and then reacted with an amine to form the spirocyclic amine intermediate.

  • Oxalamide Formation

      Starting Material: The spirocyclic amine intermediate and 4-ethoxyphenyl isocyanate.

      Reaction: The amine reacts with the isocyanate to form the oxalamide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on:

    Reaction Efficiency: Maximizing yield and purity.

    Cost-Effectiveness: Using cost-effective reagents and solvents.

    Safety: Ensuring safe handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.

    Reduction: Reduction reactions can modify the oxalamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the spirocyclic moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with altered functional groups.

    Reduction: Could produce reduced forms of the oxalamide or other functional groups.

    Substitution: Results in substituted derivatives with new functional groups attached.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and oxalamide group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations:
  • Spirocyclic vs. Linear Chains : The target compound’s spirocyclic group distinguishes it from linear alkyl/aryl chains in compounds 16, 17, and 17. This rigidity may reduce metabolic degradation compared to flexible analogs like 4-methoxyphenethyl .
  • Biological Activity : While S336 () activates umami receptors, the target compound’s spirocyclic structure and ethoxy group suggest divergent applications, possibly in enzyme inhibition (e.g., SCD or cytochrome P450 systems) .

Pharmacological and Physicochemical Properties

Metabolic Stability:

The 1,4-dioxaspiro[4.5]decane moiety is known to resist oxidative metabolism due to its constrained geometry, which could prolong the compound’s half-life compared to non-spiro analogs like S336 .

Solubility and Lipophilicity:
  • In contrast, the pyridinylethyl group in S336 introduces polar characteristics, favoring solubility in aqueous matrices .
Electronic Effects:
  • The electron-donating ethoxy group in the target compound may enhance resonance stabilization of the oxalamide core, whereas electron-withdrawing groups (e.g., fluorine in compound 18) could polarize the amide bond, altering receptor interactions .

Q & A

Q. Basic (Characterization)

  • NMR Analysis :
    • ¹H NMR : Key signals include the ethoxy group (–OCH₂CH₃) as a quartet at δ ~1.35 ppm (CH₃) and a triplet at δ ~4.02 ppm (CH₂). The spirocyclic methylene protons (–CH₂–) appear as multiplet clusters between δ 3.5–4.5 ppm .
    • ¹³C NMR : The oxalamide carbonyls resonate at δ ~165–170 ppm, while the spirocyclic ether carbons appear at δ ~60–70 ppm .
  • FTIR : Stretching vibrations for C=O (oxalamide) at ~1670–1690 cm⁻¹ and C–O (dioxaspiro) at ~1100–1250 cm⁻¹ confirm functional groups .
  • LC-MS/HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical m/z (C₂₀H₂₇N₂O₅: 399.19 g/mol) with <2 ppm error .

What methodologies assess the compound’s solubility and partition coefficient (log P)?

Q. Basic (Physicochemical Properties)

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 15 min, then quantify via UV-Vis (λmax ~270 nm) .
  • log P : Reverse-phase HPLC (C18 column, methanol/water gradient) compared to standards with known log P values .
    Data Example :
SolventSolubility (mg/mL)
PBS<0.1
DMSO>50
Ethanol~15

What in vitro and in vivo models are suitable for evaluating its biological activity?

Q. Advanced (Biological Evaluation)

  • In Vitro :
    • Enzyme Inhibition : Screen against kinases (e.g., CD4-binding site in HIV) using fluorescence polarization assays .
    • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • In Vivo :
    • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

Mechanistic Insight : The spirocyclic and ethoxy groups may enhance membrane permeability and target binding, similar to analogs with piperazine or chlorophenyl substituents .

How do structural modifications influence activity in SAR studies?

Q. Advanced (SAR)

  • Spirocyclic Modifications : Replacing dioxaspiro with piperidine reduces metabolic stability (t₁/₂ decreases from 8.2 to 3.1 hr) .
  • Ethoxy vs. Methoxy : Ethoxy substitution improves log P (2.1 vs. 1.7) and IC₅₀ in kinase assays (0.8 μM vs. 1.5 μM) due to enhanced lipophilicity .
    Comparative Data :
SubstituentIC₅₀ (μM)log P
4-Ethoxy0.82.1
4-Methoxy1.51.7
4-Chloro2.32.8

What advanced analytical methods resolve stability issues under physiological conditions?

Q. Advanced (Analytical Chemistry)

  • Forced Degradation Studies : Expose to pH 1–13, heat (40–80°C), and UV light (254 nm). Monitor via HPLC:
    • Major Degradants : Hydrolysis of oxalamide to oxalic acid (retention time ~2.1 min) and ethoxy group oxidation .
  • LC-HRMS/MS : Identify degradants using collision-induced dissociation (CID) and compare to spectral libraries .

How can contradictions in reported biological data be addressed methodologically?

Q. Advanced (Data Analysis)

  • Dose-Response Validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) to confirm binding affinity (KD) to proposed targets like kinases .
    Example : Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 2.3 μM) may arise from assay conditions (ATP concentration, pH); control these variables strictly .

What computational tools predict target proteins for this compound?

Q. Advanced (Bioinformatics)

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4HVS for HIV CD4-binding site) to identify binding poses .
  • Pharmacophore Modeling : Match the oxalamide and ethoxy groups to kinase ATP-binding pockets using Schrödinger Phase .

What strategies improve yield and purity during scale-up synthesis?

Q. Advanced (Process Chemistry)

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., ethoxy oxidation) and improve yield from 54% to 72% .
  • Crystallization Optimization : Use anti-solvent (n-heptane) addition at 4°C to enhance crystal purity (>99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.